molecular formula C9H9N3O3S2 B6625943 N-(5-methoxypyrimidin-2-yl)thiophene-2-sulfonamide

N-(5-methoxypyrimidin-2-yl)thiophene-2-sulfonamide

Cat. No.: B6625943
M. Wt: 271.3 g/mol
InChI Key: YOLAYEAXZLMQPU-UHFFFAOYSA-N
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Description

N-(5-methoxypyrimidin-2-yl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry and material science . The incorporation of a sulfonamide group and a methoxypyrimidine moiety enhances its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxypyrimidin-2-yl)thiophene-2-sulfonamide typically involves the condensation of thiophene derivatives with sulfonamide and methoxypyrimidine precursors. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts, solvents, and temperature conditions to achieve high yields.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, involves large-scale chemical processes that optimize reaction conditions for cost-effectiveness and efficiency. These methods may include continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxypyrimidin-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the thiophene ring .

Properties

IUPAC Name

N-(5-methoxypyrimidin-2-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S2/c1-15-7-5-10-9(11-6-7)12-17(13,14)8-3-2-4-16-8/h2-6H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLAYEAXZLMQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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